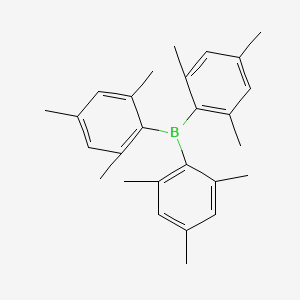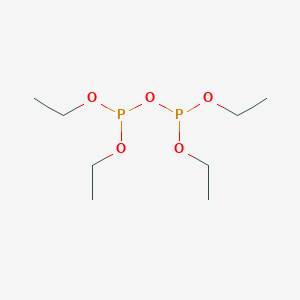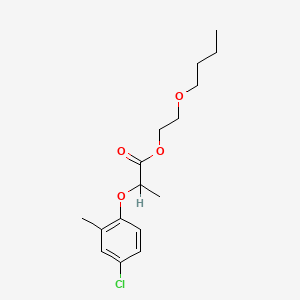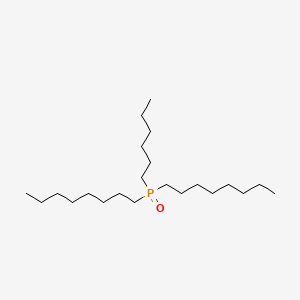
Diphenyldiacetoxysilane
Vue d'ensemble
Description
Diphenyldiacetoxysilane is a chemical compound with the molecular formula C16H16O4Si . It is also known by other names such as DIACETOXYDIPHENYLSILANE and diphenyl-silanediodiacetate .
Molecular Structure Analysis
The molecular structure analysis of Diphenyldiacetoxysilane would require advanced techniques such as X-ray crystallography or mass spectrometry . Unfortunately, specific details about the molecular structure of Diphenyldiacetoxysilane are not available in the search results.Physical And Chemical Properties Analysis
The physical and chemical properties of Diphenyldiacetoxysilane include a molecular weight of 300.38100, a density of 1.16g/cm3, a boiling point of 354.5ºC at 760mmHg, and a melting point of 176ºC . Unfortunately, the search results for a more comprehensive analysis of the physical and chemical properties have expired.Applications De Recherche Scientifique
Palladium-Catalyzed Silylation
Diphenylphosphinophenolate, closely related to Diphenyldiacetoxysilane, is effective in palladium-catalyzed silylation of aryl halides, activating both palladium and silicon in disilanes. This process is applicable to various substituents, showing versatility in chemical reactions (Shirakawa, Kurahashi, Yoshida, & Hiyama, 2000).
Enantiomeric Purity Determination
Diphenyldichlorosilane, a variant of Diphenyldiacetoxysilane, is used to determine the enantiomeric purity of alcohols. It converts enantiomeric alcohols to diastereomeric silyl acetals, distinguishable by 13C NMR, aiding in assessing optical purity (Wang, 1991).
Conjugate Reduction with Silicon Hydrides
Diphenylsilane/Pd(0), akin to Diphenyldiacetoxysilane, is used in conjugate reduction of α,β-unsaturated ketones and aldehydes, particularly in the presence of zinc chloride. This illustrates its potential in modifying chemical reaction pathways (Keinan & Greenspoon, 1985).
Material Science Applications
In material science, diphenyl siloxane, structurally related to Diphenyldiacetoxysilane, influences the morphology and physical properties of poly(imide siloxane) copolymers. It enhances compatibility between polyimide and polysiloxane segments, altering thermal stabilities and mechanical properties. This has implications for engineering polymer design (Liaw & Chen, 2007).
Self-Assembling Microstructures
Diphenylalanine, related to Diphenyldiacetoxysilane, forms ordered assemblies with unique properties, used in energy storage, biosensing, drug delivery, and more. Its analogues create distinct microstructures with varying optical properties, highlighting its versatility in molecular engineering (Pellach, Mondal, Shimon, Adler-Abramovich, Buzhansky, & Gazit, 2016).
Photocatalysis
Diphenyldiacetylene-based materials, structurally akin to Diphenyldiacetoxysilane, are important in photocatalysis. They exhibit unique π-conjugated systemsand electrochemical properties, useful in organic pollutants degradation and various optoelectronic applications (Lu & Zhu, 2018).
Optical Characterization of Thin Films
Diphenyl–methylphenyl polysilane copolymer films, related to Diphenyldiacetoxysilane, exhibit photoluminescence in the near-ultraviolet region. These films are studied for potential use in polymer light emitting diodes, emphasizing the significance of Diphenyldiacetoxysilane derivatives in optical applications (Sharma, Deepak, Kumar, Katiyar, Saxena, Ranjan, & Tiwari, 2003).
Sensor Applications
Dansyl labeled polysilane, incorporating elements like Diphenyldiacetoxysilane, forms a fluorescent nanocomposite. This material, combining various optical properties, is useful in sensor applications, particularly in biological environments (Chibac, Simionescu, Săcărescu, Buruianǎ, & Săcărescu, 2017).
Flame Retardance in Polymers
Polyaryloxydiphenylsilanes, derived from compounds similar to Diphenyldiacetoxysilane, exhibit high flame retardance due to a synergistic effect between phosphorus and silicon. These polymers demonstrate excellent thermal stability and high char yields, making them significant in fire-resistant material development (Liu, Chiu, & Chen, 2003).
Estrogenic Activity Studies
Studies on compounds like polybrominated diphenyl ethers, structurally related to Diphenyldiacetoxysilane, provide insights into their estrogenic activities. Understanding these properties is crucial for assessing environmental and health impacts of such chemicals (Meerts, Letcher, Hoving, Marsh, Bergman, Lemmen, van der Burg, & Brouwer, 2001).
Propriétés
IUPAC Name |
[acetyloxy(diphenyl)silyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O4Si/c1-13(17)19-21(20-14(2)18,15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNOSLBKTVBFPBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O4Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20948531 | |
| Record name | Diphenylsilanediyl diacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20948531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2565-07-3 | |
| Record name | Silanediol, 1,1-diphenyl-, 1,1-diacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2565-07-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Silanediol, 1,1-diphenyl-, 1,1-diacetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002565073 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silanediol, 1,1-diphenyl-, 1,1-diacetate | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Diphenylsilanediyl diacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20948531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diacetoxydiphenylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.082 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[3-(Phenylmethoxycarbonylamino)propanoylamino]acetic acid](/img/structure/B1594750.png)
![3-Methyl-2-[3-(phenylmethoxycarbonylamino)propanoylamino]butanoic acid](/img/structure/B1594751.png)
![2-[(2,4-Dimethylphenyl)carbamoyl]benzoic acid](/img/structure/B1594752.png)








